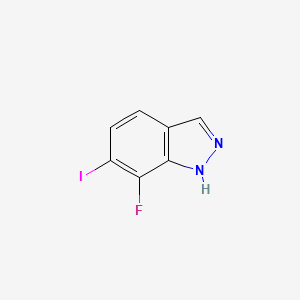

7-Fluoro-6-iodo-1H-indazole

Description

Significance of the Indazole Heterocyclic Scaffold in Contemporary Organic Synthesis

The indazole nucleus is a cornerstone in medicinal chemistry and organic synthesis, recognized as a "privileged scaffold". nih.govresearchgate.net This is due to its prevalence in a multitude of biologically active compounds and its versatile chemical reactivity. researchgate.netnih.gov Indazole and its derivatives are integral to numerous pharmaceuticals, demonstrating a wide array of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and anti-HIV activities. nih.govresearchgate.netmdpi.com

The significance of the indazole scaffold is highlighted by its presence in several commercially successful drugs. For instance, Pazopanib is an anti-cancer drug used for treating renal cell carcinoma, while Bendazac and Benzydamine are well-known non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The development of such drugs often relies on the synthetic accessibility and modification of the indazole core. nih.gov Synthetic organic chemists are continually devising innovative methods for constructing and functionalizing indazole motifs to create novel drug candidates with enhanced efficacy and specificity. nih.govmdpi.com

The structural diversity of the indazole nucleus, combined with its impressive bioactivity, has drawn significant attention from medicinal chemists for the development of new drug moieties. nih.gov Its ability to serve as a structural motif in drug molecules makes it a focal point of research in the quest for new therapeutic agents. mdpi.com

Strategic Importance of Halogenation in Modulating Indazole Reactivity and Synthetic Utility

Halogenation is a critical strategy in organic synthesis for modifying the chemical and physical properties of heterocyclic compounds like indazole. The introduction of halogen atoms (F, Cl, Br, I) onto the indazole ring significantly alters its electronic properties, reactivity, and potential for further functionalization. rsc.orgnih.gov This makes halogenated indazoles highly valuable precursors and intermediates in the synthesis of complex molecules. rsc.orgnih.gov

The strategic importance of halogenation stems from several key factors:

Modulation of Biological Activity : Halogens can significantly alter the biological properties of molecules. rsc.orgnih.gov The size, electronegativity, and lipophilicity of the halogen atom can influence a compound's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile. ontosight.ai For example, halogenation has been shown to increase the potency of some indazole-based kinase inhibitors. ontosight.ai

Versatile Synthetic Handles : Halogenated indazoles, particularly those containing bromine and iodine, are crucial for cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. rsc.orgnih.govchim.it These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Regioselective Functionalization : The development of regioselective halogenation methods allows for precise control over where the halogen atom is introduced on the indazole ring. rsc.orgnih.gov This precision is vital for the targeted synthesis of specific isomers with desired biological activities. Metal-free halogenation techniques have been developed to provide environmentally friendly and efficient pathways to mono- and poly-halogenated indazoles. rsc.orgnih.gov

The ability to introduce halogens at specific positions provides a powerful tool for fine-tuning the properties of indazole derivatives for applications in the pharmaceutical and agrochemical industries. nih.gov

Positioning of 7-Fluoro-6-iodo-1H-indazole as a Representative Polyhalogenated Indazole Derivative

This compound stands as a prime example of a polyhalogenated indazole, incorporating two different halogen atoms on its benzene (B151609) ring. vwr.com The specific placement of a fluorine atom at the C7 position and an iodine atom at the C6 position creates a unique combination of electronic and steric properties that define its synthetic utility.

The synthetic potential of di-halogenated indazoles is well-documented. For instance, compounds like 6-Bromo-7-fluoro-1H-indazole and 5-Bromo-7-iodo-1H-indazole are recognized as versatile building blocks. smolecule.comsigmaaldrich.com The methodologies developed for these analogs, often involving metal-free regioselective halogenation or multi-step syntheses, are applicable to the preparation of this compound. smolecule.comsmolecule.com The presence of multiple halogen atoms, as seen in 6-Bromo-7-fluoro-5-iodo-1H-indazole , further underscores the capacity of the indazole scaffold to accommodate complex substitution patterns, leading to highly functionalized molecules with potential applications in materials science and medicinal chemistry. nih.gov

Given its structure, this compound is a valuable intermediate for creating diverse libraries of substituted indazoles for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₄FIN₂ | 262.02 | 1801968-07-7 |

| 7-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | 341-24-2 chemicalbook.com |

| 6-Iodo-1H-indazole | C₇H₅IN₂ | 244.03 | 261953-36-0 fluorochem.co.uk |

| 6-Bromo-7-fluoro-1H-indazole | C₇H₄BrFN₂ | 215.02 | 1427396-09-5 sigmaaldrich.com |

| 6-Bromo-7-fluoro-5-iodo-1H-indazole | C₇H₃BrFIN₂ | 340.92 | 2555019-46-8 nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

7-fluoro-6-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRUDPCLWFJJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Investigation into the Chemical Reactivity and Synthetic Transformations of 7 Fluoro 6 Iodo 1h Indazole

Reactivity Patterns of the Indazole Ring System with Peripheral Halogens

The indazole ring, a bicyclic aromatic heterocycle, forms the foundational scaffold of the molecule. nih.gov The presence of halogen substituents, specifically fluorine and iodine, significantly modulates the electronic properties and, consequently, the reactivity of this core structure.

The introduction of fluorine and iodine atoms onto the benzene (B151609) ring of the indazole system has a profound impact on its aromaticity and electron distribution. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, the lone pairs on the fluorine atom can participate in resonance, exerting a weak electron-donating mesomeric effect (+M effect). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, the inductive effect typically dominates.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comyoutube.com In the case of 7-fluoro-6-iodo-1H-indazole, the benzene portion of the molecule can undergo EAS, although the reaction's facility and regioselectivity are heavily influenced by the existing substituents. The electron-withdrawing nature of the fluorine atom and the pyrazole (B372694) ring tends to deactivate the benzene ring towards electrophilic attack.

However, the directing effects of the substituents must also be considered. The fluorine atom is an ortho-, para-director, while the iodine atom is also an ortho-, para-director. The pyrazole ring, being electron-withdrawing, is a meta-director with respect to the benzene ring. The interplay of these directing effects, coupled with the deactivating nature of the substituents, will determine the position of substitution for an incoming electrophile. For instance, nitration of fluorinated indazoles has been shown to occur, with the position of the nitro group being influenced by the location of the fluorine atom. researchgate.net

Specific Reactivity of the C7-Fluorine Moiety

The fluorine atom at the C7 position exhibits characteristic reactivity, primarily driven by its high electronegativity and the strength of the C-F bond.

While the C-F bond is generally strong, the fluorine atom in an appropriately activated aromatic system can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netnih.gov For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the electron-withdrawing nature of the pyrazole ring and the iodine atom can activate the C7 position towards nucleophilic attack.

The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to displace the fluoride (B91410) ion. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov

| Factor | Influence on Reactivity |

|---|---|

| Electron-Withdrawing Groups | Activation of the aromatic ring towards nucleophilic attack. |

| Position of Activating Groups | Ortho and para positions relative to the fluorine atom are most effective. |

| Nature of the Nucleophile | Stronger nucleophiles lead to faster reaction rates. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation and increase the nucleophilicity of the anion. |

Specific Reactivity of the C6-Iodine Moiety as a Versatile Functional Handle

The iodine atom at the C6 position is a particularly valuable feature of the this compound molecule, serving as a versatile handle for a wide array of synthetic transformations. The C-I bond is weaker than C-F, C-Cl, and C-Br bonds, making it more susceptible to cleavage and subsequent functionalization.

This reactivity is prominently exploited in transition metal-catalyzed cross-coupling reactions. rsc.org Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C6 position. nih.govmdpi.comresearchgate.net In these reactions, the iodine atom acts as an excellent leaving group, readily undergoing oxidative addition to a low-valent transition metal catalyst, typically palladium or copper. rsc.org This initiates the catalytic cycle that ultimately leads to the formation of the desired coupled product. The ability to introduce a wide variety of substituents at the C6 position through these methods makes this compound a highly valuable precursor in the synthesis of diverse and complex molecules. nih.govresearchgate.net

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Palladium |

| Heck | Alkene | C-C | Palladium |

| Sonogashira | Terminal Alkyne | C-C | Palladium/Copper |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | C-N, C-O, C-S | Palladium |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For this compound, the highly reactive C-I bond at the C6 position serves as the primary site for these transformations.

The Suzuki-Miyaura coupling is a highly effective method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.gov This reaction is widely used to synthesize biaryl and heteroaryl compounds. nih.govconsensus.app For this compound, the C6-iodo position is the reactive site for coupling with various aryl or heteroaryl boronic acids or their esters.

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

While specific studies on this compound are limited, research on analogous 7-bromo-4-substituted-1H-indazoles demonstrates successful Suzuki coupling at the C7 position. nih.gov Given the higher reactivity of C-I bonds compared to C-Br bonds, similar or even milder conditions are expected to be effective for the C6-iodo position of the title compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles This table presents data for analogous halo-indazole compounds to illustrate typical reaction parameters.

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 150 (MW) | 95 | nih.gov |

| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Phenylboronic acid | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 89 | nih.gov |

| 3-Iodo-1H-indazole (N-protected) | Various boronic acids | PdCl₂(dppf) | - | BMImBF₄ | 110 | 6-96 | mdpi.comresearchgate.net |

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a reliable method for introducing alkyne moieties onto aromatic scaffolds. The C6-iodo group of this compound is an excellent substrate for this transformation due to the high reactivity of the C-I bond. libretexts.org

The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. Meanwhile, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. The resulting dialkynyl-palladium(II) complex undergoes reductive elimination to give the final product and regenerate the active palladium catalyst. wikipedia.orglibretexts.org

Studies on di-halogenated indazoles, such as 5-bromo-3-iodoindazoles, have shown that Sonogashira coupling occurs selectively at the more reactive iodo position. researchgate.netthieme-connect.de This selectivity is crucial for sequential functionalization.

Table 2: Typical Conditions for Sonogashira Coupling of Halo-Indazoles Data is based on reactions with structurally similar iodo- and bromo-indazole derivatives.

| Starting Material | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 98 | researchgate.netthieme-connect.de |

| 6-Bromo-3-iodo-1H-indazole | Terminal Alkynes | Pd/C / CuI / PPh₃ | - | Ethanol | - | Good-Excellent | researchgate.net |

| Aryl Iodides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | - | - | RT | - | organic-chemistry.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org While this reaction typically functionalizes a C-X bond, its application to the C6-iodo position of this compound would introduce an amino group onto the benzene ring portion of the molecule. The term "N-Functionalization" in the section heading is interpreted as the formation of a C-N bond at a carbon atom of the indazole core.

The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination of the aryl amine product. wikipedia.orglibretexts.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands such as tBuXphos being particularly effective for coupling with heteroaryl halides like indazoles. libretexts.org

Table 3: General Conditions for Buchwald-Hartwig Amination This table illustrates common parameters for the amination of aryl halides, applicable to iodo-indazoles.

| Aryl Halide | Amine | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Ref |

|---|---|---|---|---|---|---|---|

| Aryl Halides | Primary/Secondary Amines | Pd(OAc)₂ or Pd₂(dba)₃ | X-Phos | Cs₂CO₃ | Toluene | 100 | beilstein-journals.org |

| Indazoles | Various Amines | Pd(OAc)₂ | tBuXphos | - | - | - | libretexts.org |

| Aryl Bromides | Aniline (B41778) | Pd(OAc)₂ | X-Phos | NaOt-Bu | Toluene | 150 (MW) | beilstein-journals.org |

Metalation and Lithiation Strategies at the Iodo Position

Halogen-metal exchange is a powerful method for converting aryl halides into reactive organometallic reagents. For this compound, the C-I bond can be selectively transformed into a C-Li or C-Mg bond, which can then be quenched with various electrophiles.

Iodine-lithium exchange is an extremely fast reaction, often proceeding rapidly at low temperatures (e.g., -78 °C) upon treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium. harvard.edu The rate of exchange is significantly faster for iodides than for bromides or chlorides, allowing for high selectivity. nih.gov This chemoselectivity is particularly relevant for molecules containing multiple different halogen atoms. The resulting 7-fluoro-1H-indazol-6-yl-lithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C6 position.

Table 4: Conditions for Halogen-Lithium Exchange and Subsequent Reactions Examples are based on general principles and reactions of other iodoarenes.

| Substrate | Reagent | Conditions | Intermediate | Electrophile | Product | Ref |

|---|---|---|---|---|---|---|

| 1-Bromo-2-iodobenzene | 1.2 eq n-BuLi | Toluene, -78 °C | (2-bromophenyl)lithium | (Trapped as benzyne) | Cycloadduct | nih.gov |

| o-Iodobenzoyl chloride adducts | Phenyllithium | -78 °C to RT | Aryllithium species | (Intramolecular) | 2,3-Dihydroisoindolone | organic-chemistry.org |

| Aryl Iodides | n-BuLi or t-BuLi | Ethereal solvent, ≤ -78 °C | Aryllithium | E⁺ (e.g., RCHO, CO₂) | Aryl-E | harvard.edu |

Reductive Dehalogenation Processes

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This transformation can be useful for removing a directing group after it has served its synthetic purpose or for preparing specifically deuterated compounds. The C6-iodo group of this compound can be readily removed via this method.

A common and efficient method for this transformation is palladium-catalyzed hydrogenation. thieme-connect.de This involves treating the substrate with a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. capes.gov.br The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate, sodium formate, or ethanol. thieme-connect.decapes.gov.brrsc.org The reaction is generally clean, proceeds under mild conditions, and is tolerant of many other functional groups. If a deuterated solvent like deuteroethanol is used as the hydride source, a deuterium (B1214612) atom can be specifically installed at the C6 position. capes.gov.brrsc.org

Functionalization at the N1-H Position of the 1H-Indazole Core

The N1-H proton of the indazole ring is acidic and can be readily deprotonated with a suitable base to form an indazolide anion. This anion is nucleophilic and can react with various electrophiles, leading to N-functionalized products. However, a common challenge in the N-functionalization of indazoles is controlling the regioselectivity, as reactions can occur at either the N1 or N2 position. nih.govd-nb.info

The ratio of N1 to N2 products is influenced by several factors, including the steric and electronic nature of the indazole substituents, the electrophile, the base, and the solvent. nih.gov For achieving high N1 regioselectivity in alkylation reactions, conditions such as using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (B95107) (THF) have proven effective for a range of substituted indazoles. d-nb.info The presence of a substituent at the C7 position, such as the fluorine atom in this compound, can sterically hinder the approach of electrophiles to the N1 position, potentially influencing the N1/N2 ratio. However, electronic effects can also play a significant role; for instance, electron-withdrawing groups at C7 have been shown to favor N2 alkylation. nih.govd-nb.info

Besides alkylation, the N1-position can undergo other functionalizations such as acylation, sulfonylation, and protection with groups like tert-butyloxycarbonyl (Boc).

Table 5: Conditions for Regioselective N-Alkylation of Indazoles This table highlights conditions that influence N1 vs. N2 selectivity in various indazole systems.

| Indazole Substrate | Electrophile | Base | Solvent | Predominant Isomer | Ref |

|---|---|---|---|---|---|

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | N1 (>99%) | nih.govd-nb.info |

| 1H-Indazole | 1-Pentanol | (Mitsunobu) | PPh₃ / DIAD | N2 (71%) | d-nb.info |

| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | N2 (96%) | nih.govd-nb.info |

| 1H-Indazole | Formaldehyde | Aqueous HCl | - | N1 | nih.gov |

Regioselective N-Alkylation and N-Arylation Methods

The presence of two nitrogen atoms in the indazole ring presents a challenge in achieving regioselective N-alkylation and N-arylation. The outcome of these reactions is influenced by factors such as the nature of the electrophile, the base, the solvent, and the electronic and steric effects of the substituents on the indazole core.

N-Alkylation:

The alkylation of 1H-indazoles can theoretically occur at either the N1 or N2 position, leading to a mixture of isomers. However, specific reaction conditions can be employed to favor the formation of one regioisomer over the other. A common and effective method for achieving N1-selective alkylation of the 1H-indazole scaffold is the use of sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (THF). researchgate.netnih.gov This system has been shown to provide a high degree of N1 regioselectivity with a variety of alkylating agents, including primary and secondary alkyl halides. researchgate.net

For this compound, the electronic properties of the substituents play a crucial role in directing the regioselectivity of N-alkylation. The fluorine atom at the C7 position is a strongly electron-withdrawing group. Studies on substituted indazoles have shown that electron-withdrawing groups at the C7 position can significantly favor N2-alkylation. researchgate.net For instance, C7-nitro and C7-carbomethoxy substituted indazoles have demonstrated excellent N2 regioselectivity (≥96%). researchgate.net Therefore, it is anticipated that the N-alkylation of this compound under standard conditions might yield a significant proportion of the N2-alkylated product. To achieve N1 selectivity, a careful optimization of reaction conditions, potentially involving the choice of a bulkier base or specific alkylating agent, would be necessary.

Interactive Data Table: General Conditions for N-Alkylation of 1H-Indazoles

| Reagent/Condition | Role | Typical Examples | Expected Outcome for this compound |

| Base | Deprotonation of N-H | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Formation of indazolide anion |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Influences solubility and reactivity |

| Alkylating Agent | Source of Alkyl Group | Alkyl Halides (e.g., CH₃I, C₂H₅Br) | Introduction of the alkyl group at N1 or N2 |

| Regioselectivity | N1 vs. N2 | Generally favors N1 with NaH/THF | Potential for increased N2-alkylation due to C7-F |

N-Arylation:

N-arylation of indazoles is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide or triflate with the N-H bond of the indazole in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The regioselectivity of N-arylation can also be influenced by the reaction conditions and the substitution pattern of the indazole.

For this compound, N-arylation would likely proceed under standard Buchwald-Hartwig conditions. The choice of catalyst and ligand system would be critical in achieving high yields and controlling regioselectivity. Given the electronic nature of the C7-fluoro substituent, a mixture of N1 and N2 arylated products might be expected, necessitating careful analysis and purification.

Protection and Deprotection Strategies for N1

In multi-step syntheses, it is often necessary to protect the N1 position of the indazole ring to prevent unwanted side reactions and to direct reactivity to other positions of the molecule. A variety of protecting groups can be employed for this purpose, with the choice depending on the stability of the protecting group to subsequent reaction conditions and the ease of its removal.

A commonly used protecting group for the indazole N1-H is the tetrahydropyranyl (THP) group. The protection can be achieved by reacting the indazole with 3,4-dihydro-2H-pyran in the presence of an acid catalyst, such as methanesulfonic acid, in a suitable solvent like DMF or THF. The THP group is stable to a range of reaction conditions, including those often used for cross-coupling reactions.

Deprotection of the THP group is typically accomplished under acidic conditions, for example, by treatment with a strong acid like hydrochloric acid in a protic solvent.

Interactive Data Table: Common N1-Protecting Groups for Indazoles

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Tetrahydropyranyl | THP | 3,4-Dihydro-2H-pyran, Acid Catalyst | Acidic conditions (e.g., HCl) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base | Strong acid (e.g., TFA) or thermal |

| Benzyl | Bn | Benzyl bromide, Base | Hydrogenolysis (H₂, Pd/C) |

| Trityl | Tr | Trityl chloride, Base | Mild acid |

Exploiting this compound as a Synthon for Complex Molecular Architectures

The presence of both a fluorine and an iodine substituent on the benzene ring of the indazole core makes this compound a highly versatile and valuable synthon for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The iodo group at the C6 position serves as a key handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. The iodo group at C6 of this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups. This is particularly useful in the synthesis of kinase inhibitors, where a substituted aryl or heteroaryl group at this position is often crucial for binding to the target protein. The reaction is typically carried out using a palladium catalyst, a phosphine ligand, a base, and an organoboron reagent (e.g., a boronic acid or boronate ester). nih.govmdpi.com

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The 6-iodo position of this compound can readily participate in this reaction, providing access to a variety of alkynyl-substituted indazoles. These alkynyl derivatives can serve as versatile intermediates for further transformations or as key structural motifs in biologically active molecules. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination:

As mentioned previously, the Buchwald-Hartwig amination can be used for N-arylation. Additionally, it can be employed to form a carbon-nitrogen bond at the C6 position by coupling this compound with a wide variety of primary and secondary amines. This reaction is instrumental in the synthesis of compounds where an amino or substituted amino group is required at this position, which is a common feature in many pharmaceutical agents.

The utility of indazole scaffolds in the development of kinase inhibitors is well-established. For instance, the core structures of drugs like Cabozantinib and Foretinib, which are potent multi-kinase inhibitors, feature a substituted quinoline (B57606) or a related heterocyclic system linked to a substituted aromatic ring. nih.govnih.gov While not directly synthesized from this compound, the synthetic strategies for these complex molecules often involve the coupling of a halogenated heterocyclic core with a substituted aniline or phenol (B47542) derivative, highlighting the importance of halogenated building blocks in their construction. The chemical functionalities present in this compound make it an ideal starting material for the synthesis of analogues of such complex and biologically active molecules.

Interactive Data Table: Cross-Coupling Reactions at the C6-Iodo Position

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Palladium Catalyst + Ligand + Base | C-C (Aryl/Heteroaryl) |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine | Palladium Catalyst + Ligand + Base | C-N |

Advanced Spectroscopic Characterization and Structural Analysis of 7 Fluoro 6 Iodo 1h Indazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

A high-resolution ¹H (proton) NMR spectrum would be the first step in the structural confirmation of 7-Fluoro-6-iodo-1H-indazole. The spectrum would be expected to show distinct signals for each of the non-equivalent protons on the indazole ring system.

Expected Chemical Shifts (δ): The aromatic protons would typically resonate in the downfield region (approximately 7.0-8.5 ppm). The exact chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the pyrazole (B372694) ring. The proton on the nitrogen (N-H) would likely appear as a broad singlet at a higher chemical shift, the position of which can be solvent-dependent.

Coupling Constants (J): Spin-spin coupling between adjacent protons would result in signal splitting. Analysis of these coupling constants (measured in Hertz, Hz) is critical for determining the substitution pattern on the benzene (B151609) portion of the indazole ring. For instance, ortho-coupled protons typically exhibit larger coupling constants (³JHH ≈ 7-9 Hz) compared to meta (⁴JHH ≈ 2-3 Hz) or para couplings (⁵JHH ≈ 0-1 Hz). The fluorine atom would also couple with nearby protons, providing further structural information (e.g., ³JHF, ⁴JHF).

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected format.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H-3 | Value | d | JH3-H4 |

| H-4 | Value | t | JH4-H3, JH4-H5 |

| H-5 | Value | d | JH5-H4, JH5-F |

| NH | Value | br s | - |

¹³C NMR Spectral Interpretation and Quaternary Carbon Identification

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected Chemical Shifts (δ): Aromatic and heterocyclic carbons would resonate between approximately 100-150 ppm. The carbon atom bonded to the highly electronegative fluorine (C-F) would show a large chemical shift and a significant one-bond coupling constant (¹JCF). The carbon bonded to iodine (C-I) would be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

Quaternary Carbons: Carbons that are not bonded to any protons (C-3a, C-6, C-7, and C-7a) are known as quaternary carbons. These typically show weaker signals in a standard ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH, CH₂, and CH₃ groups, thereby confirming the identity of the quaternary carbons.

A sample data table for the expected ¹³C NMR data is shown below.

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| C-3 | Value | - |

| C-3a | Value | Value |

| C-4 | Value | Value |

| C-5 | Value | Value |

| C-6 | Value | Value |

| C-7 | Value | ¹JCF Value |

| C-7a | Value | Value |

¹⁹F NMR for Direct Characterization of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. thermofisher.com It provides a direct probe of the chemical environment around the fluorine atom.

Expected Chemical Shift (δ): The ¹⁹F chemical shift is very sensitive to the electronic environment. For this compound, a single resonance would be expected. Its chemical shift, referenced against a standard like CFCl₃, would be characteristic of a fluorine atom attached to an aromatic ring system.

Coupling: This fluorine signal would be split by couplings to adjacent protons (e.g., H-5), providing valuable connectivity information that corroborates the ¹H NMR data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Structural Assignment

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning all ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are spin-coupled, typically over two or three bonds. sdsu.edu It would definitively establish the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This would allow for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.edu This is crucial for identifying the connectivity around quaternary carbons and for piecing together the entire molecular framework. For example, correlations from H-5 to C-7 and C-3a would help confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This would help to confirm the spatial relationships between different parts of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues about the structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places).

Exact Mass: The primary goal of HRMS would be to determine the exact mass of the molecular ion ([M+H]⁺ or M⁺˙). This experimental mass would then be compared to the calculated theoretical mass for the molecular formula C₇H₄FIN₂. A close match (within a few parts per million, ppm) would provide unambiguous confirmation of the elemental composition of the molecule.

A hypothetical HRMS result is presented in the table below.

| Ion | Calculated Exact Mass (m/z) | Found Mass (m/z) | Difference (ppm) |

| [M+H]⁺ (C₇H₅FIN₂)⁺ | 262.9480 | Value | Value |

| [M]⁺˙ (C₇H₄FIN₂)⁺˙ | 261.9403 | Value | Value |

Analysis of Isotopic Patterns for Halogen Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. A key feature of mass spectrometry is its ability to resolve ions differing by the mass of a single neutron, giving rise to distinct isotopic patterns. These patterns are particularly informative for compounds containing elements with multiple naturally occurring isotopes, such as halogens. fiveable.melongdom.org

For this compound, the presence of both fluorine and iodine atoms would be expected to produce a characteristic mass spectrum. Fluorine is monoisotopic, consisting almost entirely of ¹⁹F. chromatographyonline.com Iodine, however, is also essentially monoisotopic in nature, with ¹²⁷I being the only stable isotope. Therefore, unlike compounds containing chlorine or bromine which exhibit prominent M+2 peaks due to their significant heavier isotopes (³⁷Cl and ⁸¹Br), the molecular ion region for this compound would be dominated by a single, sharp peak corresponding to the monoisotopic mass. fiveable.melibretexts.org

The primary utility of the isotopic pattern in this specific case is the confirmation of the presence of one iodine atom. While there won't be a characteristic M+2 peak, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion. This experimental mass can then be compared to the calculated exact mass of the C₇H₄FIN₂ formula. The exceptional mass accuracy of HRMS allows for the unambiguous confirmation of the elemental composition, thereby verifying the presence of both the fluorine and iodine substituents.

| Isotope | Natural Abundance (%) | Contribution to Isotopic Pattern |

| ¹⁹F | ~100% | No significant M+1 or M+2 contribution |

| ¹²⁷I | ~100% | No significant M+1 or M+2 contribution |

| ¹³C | ~1.1% | A small M+1 peak is expected due to the presence of seven carbon atoms |

This table outlines the expected isotopic contributions for the key elements in this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound would be expected to display a series of characteristic absorption bands that confirm its structural features.

The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. The C=C stretching vibrations of the aromatic benzene and pyrazole rings are expected to produce several sharp peaks between 1400 and 1650 cm⁻¹. nist.gov The C-N stretching vibrations within the heterocyclic ring would also contribute to the fingerprint region of the spectrum, typically below 1400 cm⁻¹.

The presence of the halogen substituents gives rise to vibrations at lower frequencies. The C-F stretching vibration is known to cause a strong absorption band, typically in the 1250-1000 cm⁻¹ range. The C-I stretching vibration is found at much lower wavenumbers, usually between 500 and 600 cm⁻¹, due to the heavier mass of the iodine atom.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| N-H (Indazole) | 3100 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=C (Aromatic) | 1400 - 1650 | Stretching |

| C-F (Aromatic) | 1250 - 1000 | Stretching |

| C-I (Aromatic) | 500 - 600 | Stretching |

This interactive data table summarizes the key expected IR absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.

The indazole ring system is an aromatic, conjugated system. Consequently, this compound is expected to exhibit strong UV absorption due to π→π* transitions. For the parent indazole molecule, these transitions typically occur in the range of 250-300 nm. The presence of halogen substituents on the benzene ring can influence the position and intensity of these absorption bands. Both fluorine and iodine atoms have lone pairs of electrons that can be donated to the aromatic π-system (a +M or mesomeric effect), which can cause a bathochromic shift (a shift to longer wavelengths) of the λmax values. Additionally, n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed, typically at longer wavelengths and with lower intensity.

Analysis of a related compound, 6-fluoro-3-iodo-1-methyl-1H-indazole, shows expected λmax values at 270–280 nm for π→π* transitions and 310–320 nm for n→π* transitions involving the halogen atoms. It is reasonable to expect similar absorption characteristics for this compound.

| Electronic Transition | Expected λmax Range (nm) | Involved Orbitals |

| π→π | 250 - 300 | π bonding to π antibonding |

| n→π | 300 - 330 | non-bonding to π antibonding |

This table provides an overview of the anticipated electronic transitions for this compound based on its conjugated system.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions (if applicable for related derivatives)

While specific X-ray crystallography data for this compound may not be publicly available, the technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of related fluorinated indazole and halogenated pyrazole structures provides significant insight into the likely solid-state behavior of this molecule. rsc.orgmdpi.com

X-ray diffraction studies on crystals of related NH-indazoles reveal that the supramolecular structure is heavily influenced by intermolecular interactions, primarily hydrogen bonding. rsc.orgnih.gov For 1H-indazoles, the N-H group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom (N2) serves as a hydrogen bond acceptor. This typically leads to the formation of hydrogen-bonded dimers or catemeric (chain-like) structures in the crystal lattice. rsc.orgmdpi.com

Computational Chemistry and Theoretical Insights into 7 Fluoro 6 Iodo 1h Indazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for the study of molecular systems like 7-Fluoro-6-iodo-1H-indazole. This method is used to determine the most stable arrangement of atoms in the molecule, known as the optimized geometry, by finding the minimum energy conformation on the potential energy surface.

The process involves selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the complex electron correlation effects. nih.gov For this compound, these calculations would yield precise bond lengths, bond angles, and dihedral angles. The resulting energetic information, including the total electronic energy, provides a quantitative measure of the molecule's thermodynamic stability. DFT calculations have been effectively used to study the stability of various substituted indazole derivatives, confirming, for example, that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative of typical DFT calculation outputs.

| Parameter | Predicted Value |

|---|---|

| C6-I Bond Length | ~2.10 Å |

| C7-F Bond Length | ~1.35 Å |

| N1-N2 Bond Length | ~1.37 Å |

| C6-C7-F Bond Angle | ~119° |

| C5-C6-I Bond Angle | ~121° |

| Total Electronic Energy | Varies with method |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govsciencepub.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO would also be distributed across the aromatic system, with significant contributions from the carbon atoms susceptible to nucleophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative framework for understanding the molecule's reactivity profile. researchgate.net

Table 2: Illustrative Reactivity Descriptors for this compound Note: Values are hypothetical and for illustrative purposes.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.50 |

| LUMO Energy (ELUMO) | - | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.30 |

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 |

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution across a molecule's surface. walisongo.ac.id These maps are invaluable for predicting how a molecule will interact with other charged or polar species. The ESP map of this compound would reveal regions of negative potential (electron-rich, colored in red or yellow) and positive potential (electron-poor, colored in blue).

Regions of negative potential are typically found around electronegative atoms like the nitrogen and fluorine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential are expected around the hydrogen atom attached to N1 and, notably, on the iodine atom. This positive region on the iodine, known as a "sigma-hole," is a key feature of halogen bonding, a significant non-covalent interaction. walisongo.ac.idnih.gov Analyzing the ESP can help rationalize intermolecular interactions and predict sites of reactivity for nucleophilic and electrophilic reactions. nih.gov

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically employed in conjunction with DFT, is a reliable approach for calculating the isotropic shielding constants of nuclei like ¹H, ¹³C, and ¹⁹F. nih.govliverpool.ac.uk

These calculated shielding constants can be converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR spectra would be a powerful tool for structural verification. nih.govresearchgate.net Discrepancies between predicted and experimental shifts can reveal subtle structural or electronic effects. The accurate prediction of ¹⁹F chemical shifts, in particular, is crucial given the wide chemical shift range and sensitivity of the ¹⁹F nucleus to its electronic environment. researchgate.netuni-muenchen.de

Theoretical Studies on Reaction Pathways and Mechanisms

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify the most plausible pathways for a given transformation, including the structures of reactants, products, intermediates, and, crucially, transition states. mdpi.com

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. For reactions involving this compound, such as Suzuki or Sonogashira cross-coupling at the C6-iodo position, computational chemists can locate the relevant transition states. mdpi.com

The process involves optimizing the geometry to find a first-order saddle point on the potential energy surface. A key confirmation of a true transition state is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. mdpi.comresearchgate.net Tracing the minimum energy path (MEP) from the transition state using Intrinsic Reaction Coordinate (IRC) calculations ensures that the identified TS correctly connects the intended reactants and products. mdpi.com Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov

Regioselectivity and Stereoselectivity Predictions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the regioselectivity of reactions involving substituted indazoles like this compound. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to potential competition in reactions such as N-alkylation. The outcome of these reactions is governed by a combination of electronic and steric factors, which can be effectively modeled.

Theoretical calculations on substituted indazoles have shown that the relative energies of the N1 and N2 tautomers, as well as the transition states of their respective reaction pathways, determine the final product distribution. beilstein-journals.org For instance, in the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations revealed that while the 1H-tautomer is thermodynamically more stable, specific reaction conditions can favor the formation of the N2-alkylated product through mechanisms involving chelation or other non-covalent interactions. beilstein-journals.org

For this compound, the electronic landscape of the indazole core is significantly influenced by the electron-withdrawing fluorine atom and the bulky, polarizable iodine atom. Computational models would predict the partial charges and Fukui indices for the N1 and N2 atoms to assess their relative nucleophilicity. It is anticipated that the fluorine atom at the 7-position would exert a notable electronic effect on the adjacent N1 atom, potentially modulating its reactivity compared to the N2 atom.

While specific stereoselectivity predictions for reactions at the indazole core are less common, computational modeling can be employed to analyze the stereochemical outcomes of reactions involving chiral reagents or catalysts. The steric hindrance imposed by the iodine atom at the 6-position would likely play a significant role in directing the approach of incoming reagents, thereby influencing the stereoselectivity of the reaction.

Table 1: Representative Calculated Parameters for Predicting Regioselectivity in Substituted Indazoles (Note: The following data is illustrative and based on computational studies of analogous substituted indazoles, as specific calculations for this compound are not publicly available.)

| Parameter | N1-Tautomer | N2-Tautomer | Significance |

| Relative Energy (kcal/mol) | 0.0 | +3.1 | Indicates the relative population of tautomers at equilibrium. beilstein-journals.org |

| NBO Partial Charge (N1) | -0.45 | -0.30 | Suggests the relative nucleophilicity of the nitrogen atoms. |

| NBO Partial Charge (N2) | -0.35 | -0.48 | Suggests the relative nucleophilicity of the nitrogen atoms. |

| Fukui Index (f-) for N1 | 0.12 | 0.08 | Predicts the site for nucleophilic attack. |

| Fukui Index (f-) for N2 | 0.09 | 0.15 | Predicts the site for nucleophilic attack. |

Tautomeric Preferences and Interconversion Dynamics in Halogenated 1H-Indazoles

The phenomenon of tautomerism is central to the chemistry of indazoles. For this compound, three potential tautomers exist: the 1H, 2H, and 3H forms. Computational chemistry provides a powerful tool to investigate the relative stabilities of these tautomers and the energy barriers associated with their interconversion.

Relative Stabilities of 1H, 2H, and 3H Tautomers

It is a well-established principle, supported by numerous computational and experimental studies, that for the parent indazole and its substituted derivatives, the 1H-tautomer is the most thermodynamically stable form. nih.gov This increased stability is attributed to its benzenoid aromatic character. The 2H-tautomer, which possesses a quinonoid structure, is generally higher in energy. For the parent indazole, calculations at the MP2/6-31G** level indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). nih.gov

The 3H-indazole tautomer is typically the least stable and is rarely observed experimentally. This is due to a significant disruption of the aromatic system.

In the case of this compound, the substituents are expected to modulate the relative energies of the tautomers. The electron-withdrawing nature of the fluorine atom at position 7 could potentially influence the stability of the adjacent 1H-tautomer. However, the general trend of 1H > 2H >> 3H in terms of stability is expected to be maintained.

Table 2: Calculated Relative Energies of Indazole Tautomers (Note: Data for the parent indazole is provided as a reference point for understanding the general stability trend.)

| Tautomer | Relative Energy (kJ·mol⁻¹) nih.gov | Relative Energy (kcal/mol) |

| 1H-Indazole | 0.0 | 0.0 |

| 2H-Indazole | 15.0 | 3.6 |

| 3H-Indazole | Not commonly calculated due to high instability | Not commonly calculated |

Computational Modeling of Tautomeric Equilibria

Computational modeling of tautomeric equilibria involves calculating the Gibbs free energies of the different tautomers and the transition states that connect them. These calculations allow for the determination of equilibrium constants and reaction rates for the interconversion processes. Methods such as DFT, often combined with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), are frequently employed for this purpose. nih.gov

For halogenated indazoles, the solvent environment can also play a crucial role in shifting the tautomeric equilibrium. Polar solvents may preferentially stabilize one tautomer over another through dipole-dipole interactions or hydrogen bonding. Computational models can account for solvent effects using implicit solvation models (e.g., the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation.

The interconversion between 1H- and 2H-indazoles is thought to proceed through a proton transfer mechanism, either intramolecularly or mediated by solvent molecules. Computational studies can map out the potential energy surface for these proton transfer pathways, identifying the transition state structures and their associated activation energies. For this compound, the presence of the halogen substituents would likely influence the proton affinities of the nitrogen atoms and, consequently, the energetics of the tautomeric interconversion.

Future Directions and Emerging Research Avenues for 7 Fluoro 6 Iodo 1h Indazole

Development of Novel and Efficient Synthetic Routes

While the synthesis of various halogenated indazoles is established, the specific preparation of 7-Fluoro-6-iodo-1H-indazole presents opportunities for methodological refinement and innovation. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic pathways. Current approaches often involve multi-step sequences, such as the cyclization of pre-halogenated precursors or the direct, regioselective halogenation of the indazole core. nih.govresearchgate.net

Emerging strategies could prioritize metal-free halogenation reactions to reduce costs and environmental impact. rsc.orgresearchgate.net Furthermore, late-stage functionalization, where the fluorine and iodine atoms are introduced at the end of a synthetic sequence, could provide rapid access to a library of analogues. The development of one-pot procedures that combine cyclization and halogenation would represent a significant advancement in efficiency. caribjscitech.com

| Synthetic Strategy | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Linear Synthesis via Cyclization | Construction of the indazole ring from a pre-functionalized 2-fluoro-3-iodotoluene derivative. | High regiochemical control. | Longer synthetic sequence; availability of starting materials. |

| Late-Stage Direct Halogenation | Sequential iodination and fluorination of a 1H-indazole precursor. | Rapid access to the target molecule from a common intermediate. | Achieving high regioselectivity at the C6 and C7 positions can be difficult. nih.gov |

| Convergent Synthesis | Coupling of two or more fragments to assemble the final molecule. | Increased efficiency and flexibility for analogue synthesis. | Requires development of novel disconnection approaches. |

| Metal-Free C-H Functionalization | Direct introduction of halogen atoms using reagents like N-iodosuccinimide (NIS) and a fluorinating agent without a metal catalyst. rsc.org | Reduced cost, lower toxicity, and simplified purification. researchgate.net | Controlling selectivity and achieving high yields can be challenging. |

Exploration of Underutilized Reactivity of Halogenated Indazoles

The distinct electronic properties and reactivities of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in this compound offer a rich landscape for chemical exploration. The C-I bond is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. researchgate.netrsc.org This allows for the selective introduction of aryl, alkynyl, vinyl, and amino substituents at the C6 position, providing a powerful tool for building molecular complexity. mdpi.com

Conversely, the C-F bond is significantly stronger and generally less reactive, often remaining intact during transformations at the C-I bond. This differential reactivity is a key asset for selective, stepwise functionalization. However, an underutilized area of research is the strategic activation of the C-F bond for nucleophilic aromatic substitution (SNAr) or other C-F functionalization reactions, which could be achieved under specific conditions or through the influence of activating groups elsewhere on the molecule. Investigating the selective metal-halogen exchange at the C6 position would also provide an alternative route to functionalization. researchgate.net

| Reaction Type | Reactive Site | Bond Formed | Potential Applications |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C6 (Iodine) | Carbon-Carbon (Aryl) | Synthesis of bi-aryl compounds for medicinal chemistry and organic electronics. rsc.org |

| Sonogashira Coupling | C6 (Iodine) | Carbon-Carbon (Alkynyl) | Creation of rigid scaffolds for materials science and as precursors for further synthesis. researchgate.net |

| Buchwald-Hartwig Amination | C6 (Iodine) | Carbon-Nitrogen | Introduction of diverse amine functionalities for pharmaceutical development. |

| Heck Coupling | C6 (Iodine) | Carbon-Carbon (Alkenyl) | Synthesis of styrenyl-type derivatives for polymer and dye applications. |

| C-F Bond Activation/SNAr | C7 (Fluorine) | Carbon-Oxygen, Carbon-Nitrogen, Carbon-Sulfur | Late-stage diversification after C6 functionalization. |

Advanced Functionalization for Materials Science and Other Applications

The unique electronic and structural features of this compound make it an attractive building block for materials science. chemimpex.com The incorporation of halogen atoms, particularly fluorine, can significantly modify the properties of organic materials by altering their electronic structure, stability, and molecular packing. nih.gov

Future research could explore the synthesis of novel organic semiconductors derived from this indazole. The electron-withdrawing nature of the fluorine atom can lower the HOMO and LUMO energy levels of a conjugated system, which is a common strategy for tuning the electronic properties of materials used in organic electronics. nih.gov The ability to selectively functionalize the C6 position allows for the attachment of various π-conjugated systems to build molecules with tailored properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, the N-H group and the halogen atoms can participate in hydrogen and halogen bonding, enabling the rational design of crystalline materials with specific packing motifs for applications in crystal engineering and nonlinear optics.

Synergistic Approaches Combining Experimental and Computational Methodologies

The advancement of research on this compound will be significantly enhanced by a synergistic approach that combines experimental synthesis and characterization with computational modeling. rsc.org Theoretical methods, such as Density Functional Theory (DFT), can provide profound insights into the molecule's reactivity, electronic structure, and spectroscopic properties. beilstein-journals.orgresearchgate.net

Computational studies can be employed to:

Predict Reaction Outcomes: Calculate the activation energies for different reaction pathways to predict the regioselectivity of functionalization reactions, guiding the design of more efficient synthetic routes. nih.gov

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of novel synthetic reactions, providing a deeper mechanistic understanding. beilstein-journals.org

Model Electronic Properties: Calculate the HOMO/LUMO energy levels, band gaps, and charge transport properties of new materials derived from the indazole core, accelerating the discovery of promising candidates for electronic applications. nih.govnih.gov

Analyze Intermolecular Interactions: Simulate and quantify the strength of hydrogen and halogen bonding to predict crystal packing and guide the design of supramolecular assemblies. nih.govornl.gov

By integrating computational predictions with laboratory experiments, researchers can streamline the development process, reduce trial-and-error, and accelerate the exploration of this versatile chemical compound. rsc.orgornl.gov

Q & A

Basic: What are the established synthetic routes for preparing 7-Fluoro-6-iodo-1H-indazole, and what are the critical reaction conditions to ensure regioselectivity of iodine and fluorine substitution?

The synthesis of halogenated indazoles typically involves sequential halogenation and cyclization steps. For example, fluoro and iodo substituents can be introduced via nucleophilic aromatic substitution or directed ortho-metalation. A reported method for analogous compounds (e.g., 7-chloro-6-fluoro-2-aminobenzothiazole) involves refluxing intermediates like 3-chloro-4-fluoroaniline with chloroacetyl chloride in ethanol, followed by purification . Regioselectivity is controlled by the electronic effects of substituents and reaction temperatures. Iodination often requires electrophilic agents (e.g., iodine monochloride) under anhydrous conditions .

Advanced: How can X-ray crystallography using SHELX software be applied to confirm the molecular structure and substituent positions in this compound?

SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For halogenated indazoles, X-ray diffraction data can resolve bond lengths and angles, confirming substituent positions. For instance, in related benzothiazole derivatives, crystallography revealed dihedral angles between aromatic rings (4.87°–4.04°), validating regiochemistry . SHELXL refines heavy atoms (iodine) with high precision, distinguishing positional disorder and verifying planarity of the indazole core .

Basic: What spectroscopic techniques (e.g., NMR, IR) are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- 1H-NMR : Aromatic protons adjacent to electronegative groups (F, I) show deshielding. For example, a singlet at δ 8.4 ppm in 7-chloro-6-fluoro derivatives corresponds to NH protons .

- 19F-NMR : Fluorine chemical shifts (δ -110 to -120 ppm) confirm substitution patterns.

- IR : Absorbance bands at ~3450 cm⁻¹ (N-H stretch) and ~1630 cm⁻¹ (C=O stretch) indicate functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]+) align with the molecular weight (e.g., 287.02 g/mol for C₇H₄FIN₂) .

Advanced: In the context of structure-activity relationship (SAR) studies, how does the substitution pattern (fluoro at position 7, iodo at position 6) influence the biological activity of indazole derivatives?

Electron-withdrawing groups (F, I) enhance metabolic stability and binding affinity. For example, fluoro substituents in benzothiazoles increase lipophilicity, improving blood-brain barrier penetration, while iodine’s size and polarizability modulate interactions with hydrophobic enzyme pockets . In anticancer studies, 7-fluoro-6-iodo analogs showed enhanced cytotoxicity due to halogen bonding with target proteins .

Intermediate: What are the common challenges in achieving high purity for this compound, and what purification methods are recommended?

Challenges include halogen exchange byproducts and moisture sensitivity. Purification strategies:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate regioisomers.

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .

- Storage : Protect from light and moisture at 2–8°C to prevent degradation .

Advanced: How does the presence of both electron-withdrawing groups (fluoro and iodo) affect the electronic properties and subsequent reactivity of the indazole core in cross-coupling reactions?

Fluorine’s strong electron-withdrawing effect deactivates the ring, directing electrophiles to meta positions. Iodine’s polarizability facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example, iodinated indazoles undergo efficient coupling with boronic acids at 80–100°C, yielding biaryl derivatives . The combined electronic effects stabilize transition states, enhancing reaction yields .

Basic: What are the recommended storage conditions for this compound to prevent degradation, and how should researchers verify compound stability over time?

- Storage : 2–8°C in amber vials under inert gas (N₂/Ar) to avoid photodegradation and hydrolysis .

- Stability Testing : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors purity. NMR comparison of fresh and aged samples detects decomposition .

Advanced: What methodologies are available for assessing the regiochemical outcomes of electrophilic substitution reactions in polyhalogenated indazoles, and how can contradictory data from different studies be reconciled?

- NOE Spectroscopy : Correlates spatial proximity of substituents to confirm regiochemistry.

- X-ray Crystallography : Resolves positional ambiguity (e.g., distinguishing 5- vs. 6-iodo isomers) .

- DFT Calculations : Predict relative stabilities of regioisomers. Contradictory data require multi-technique validation, combining crystallography, spectroscopy, and computational models .

Basic: What are the key differences in synthetic strategies between this compound and its structural analogs (e.g., 6-Bromo-4-iodo-1H-indazole), particularly regarding halogen introduction sequences?

- Fluoro First : Fluorine is typically introduced early via SNAr due to its strong directing effects.

- Iodine Later : Electrophilic iodination follows, as iodine’s larger size requires sterically accessible positions. For bromo-iodo analogs, bromine may be introduced via radical pathways after fluorination .

Advanced: How can researchers optimize reaction yields for multi-step syntheses of this compound while minimizing side reactions?

- Temperature Control : Low temperatures (-78°C) during lithiation steps prevent undesired halogen scrambling.

- Catalyst Screening : Pd(OAc)₂/XPhos enhances coupling efficiency in cross-reactions .

- In Situ Monitoring : Use TLC or ReactIR to track intermediate formation and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.